molecular formula C19H22O4 B15075274 4-Tert-butylphenyl 3,4-dimethoxybenzoate CAS No. 385373-36-4

4-Tert-butylphenyl 3,4-dimethoxybenzoate

Cat. No.: B15075274
CAS No.: 385373-36-4
M. Wt: 314.4 g/mol
InChI Key: FPFFDKZMOPMMGA-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C19H22O4 It is a derivative of benzoic acid and is characterized by the presence of tert-butyl and dimethoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 4-tert-butylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control would be essential to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

4-Tert-butylphenyl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylphenyl 3,4-dimethoxybenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous .

Properties

CAS No.

385373-36-4

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(4-tert-butylphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C19H22O4/c1-19(2,3)14-7-9-15(10-8-14)23-18(20)13-6-11-16(21-4)17(12-13)22-5/h6-12H,1-5H3

InChI Key

FPFFDKZMOPMMGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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